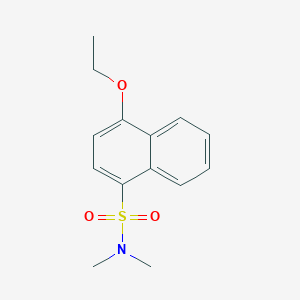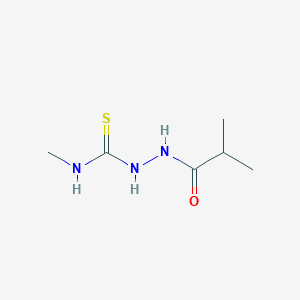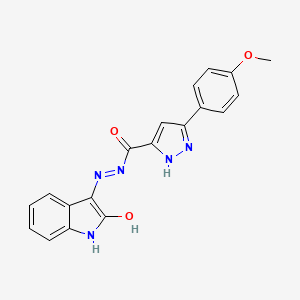
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of an ethoxy group, dimethylamino group, and a naphthalene ring system, which contribute to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that sulfonamide drugs often target enzymes like carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folate synthesis, respectively .
Mode of Action
Sulfonamides generally act as competitive inhibitors of enzymes, preventing the normal substrate from binding and thus inhibiting the enzyme’s function
Biochemical Pathways
Given the known targets of sulfonamides, it is likely that this compound could impact pathways related to fluid balance and folate synthesis .
Result of Action
Based on the known effects of sulfonamides, it can be hypothesized that this compound may lead to changes in fluid balance and folate synthesis at the cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide typically involves the sulfonation of naphthalene derivatives followed by the introduction of the ethoxy and dimethylamino groups. One common method involves the reaction of naphthalene with sulfuric acid to form naphthalene-1-sulfonic acid. This intermediate is then reacted with ethyl alcohol and dimethylamine under controlled conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The ethoxy and dimethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amine derivatives.
Scientific Research Applications
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-ethoxy-N,N-dimethylbenzenesulfonamide
- 4-ethoxy-N,N-dimethylthiophenesulfonamide
- 4-ethoxy-N,N-dimethylpyridinesulfonamide
Uniqueness
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide is unique due to its naphthalene ring system, which imparts distinct chemical and physical properties. This structural feature differentiates it from other sulfonamides and contributes to its specific reactivity and applications.
Properties
IUPAC Name |
4-ethoxy-N,N-dimethylnaphthalene-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3S/c1-4-18-13-9-10-14(19(16,17)15(2)3)12-8-6-5-7-11(12)13/h5-10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLPPELJBVQJGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-methoxyphenyl)-4-(1-vinyl-1H-pyrazol-4-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6054327.png)

![3-[3-(3,4-dihydro-1(2H)-quinolinyl)-3-oxopropyl]-5-(4-ethylbenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6054330.png)
![4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine](/img/structure/B6054349.png)
![[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-piperidinyl][2-(methylthio)phenyl]methanone](/img/structure/B6054357.png)
![2-[(2-bromobenzyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6054358.png)
![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B6054366.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinamine](/img/structure/B6054377.png)
![2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile](/img/structure/B6054390.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-methyl-2-(2-thienyl)ethyl]benzamide](/img/structure/B6054399.png)
![2-methyl-9-phenyl-7-(pyridin-2-yl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6054416.png)
![7-(2,5-dimethoxyphenyl)-8-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6054439.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(5-oxo-6-phenyl-4H-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B6054451.png)
